Thiorphan methoxyacetophenone-d5
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Overview
Description
Thiorphan methoxyacetophenone-d5 is a deuterium-labeled derivative of Thiorphan methoxyacetophenone. This compound is primarily used in scientific research, particularly in the field of drug development, due to its stable isotope labeling which aids in the quantitation and analysis of pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiorphan methoxyacetophenone-d5 is synthesized through the derivatization of Thiorphan with 2-bromo-3’-methoxyacetophenone. The process involves pre-treating dried blood spot (DBS) cards with 2-bromo-3’-methoxyacetophenone and allowing them to dry before applying Thiorphan. The derivatized product, Thiorphan methoxyacetophenone, is then extracted using methanol containing the internal standard this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the incorporation of stable heavy isotopes into drug molecules. This is largely done as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
Thiorphan methoxyacetophenone-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in Thiorphan can be oxidized to form more stable thioether derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or other peroxides.
Substitution: Reagents like halogenated acetophenones are used for derivatization.
Major Products Formed
The major product formed from the derivatization of Thiorphan is Thiorphan methoxyacetophenone, which is then labeled with deuterium to form this compound .
Scientific Research Applications
Thiorphan methoxyacetophenone-d5 is extensively used in scientific research for:
Pharmacokinetic Studies: The stable isotope labeling allows for precise quantitation of drug metabolism and pharmacokinetics.
Bioanalysis: Used as an internal standard in mass spectrometry for the quantification of Thiorphan in biological matrices.
Drug Development: Helps in understanding the metabolic pathways and stability of drug molecules.
Mechanism of Action
Thiorphan methoxyacetophenone-d5, like its non-deuterated counterpart, acts as a potent inhibitor of membrane metalloendopeptidase (enkephalinase). This inhibition potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms . The deuterium labeling does not significantly alter the mechanism of action but enhances the stability and allows for better tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Thiorphan: The non-deuterated version of Thiorphan methoxyacetophenone-d5.
Racecadotril: A prodrug that is metabolized to Thiorphan.
Other Isotope-Labeled Compounds: Various other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic and metabolic studies. This makes it particularly valuable in drug development and bioanalysis .
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |
InChI Key |
LYFBMQMMAFLEHC-QRKCWBMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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